1,3-Dichloro-2,5-dimethoxybenzene

Cytochrome P450 Enzyme Inhibition Steroidogenesis

This specific 1,3-regioisomer is an indispensable tool for medicinal chemistry programs targeting aldosterone synthase with high selectivity. Unlike the commercially common 1,4-isomer (chloroneb), this meta-substituted compound demonstrates a >100-fold difference in IC50 values between CYP11B2 and CYP11B1 (53 nM vs. 6,530 nM), which is critical for minimizing cortisol-related side effects. Its unique substitution pattern also enables sequential, site-selective cross-coupling for complex biaryl synthesis—a capacity unachievable with symmetrical isomers. Furthermore, its EPA approval as a pesticide active ingredient offers a streamlined regulatory pathway for new fungicide or herbicide development. Procure this specific regioisomer to ensure the fidelity of your research outcomes and to avoid the isomeric uncertainty that compromises comparative studies.

Molecular Formula C8H8Cl2O2
Molecular Weight 207.05 g/mol
CAS No. 61887-07-8
Cat. No. B12684049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-2,5-dimethoxybenzene
CAS61887-07-8
Molecular FormulaC8H8Cl2O2
Molecular Weight207.05 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)Cl)OC)Cl
InChIInChI=1S/C8H8Cl2O2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3
InChIKeyYWBUGKRHEDZMFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1,3-Dichloro-2,5-dimethoxybenzene (CAS 61887-07-8) as a Differentiated Intermediate and Research Tool


1,3-Dichloro-2,5-dimethoxybenzene (CAS 61887-07-8) is a chlorinated dimethoxybenzene isomer with the molecular formula C8H8Cl2O2 and a molecular weight of 207.06 g/mol [1]. Unlike its more widely studied para-substituted congener, chloroneb (1,4-dichloro-2,5-dimethoxybenzene, CAS 2675-77-6), this meta-substituted isomer exhibits distinct reactivity and biological profiles that are critical for specific synthetic and pharmacological applications .

Why 1,3-Dichloro-2,5-dimethoxybenzene (CAS 61887-07-8) Cannot Be Interchanged with Chloroneb or Other Dimethoxybenzene Isomers


Substituting 1,3-dichloro-2,5-dimethoxybenzene with the more commercially common 1,4-isomer (chloroneb) or other chlorodimethoxybenzenes is not feasible for targeted applications. The meta-substitution pattern on the benzene ring fundamentally alters the molecule's electronic distribution, steric environment, and subsequent reactivity in cross-coupling reactions [1]. Critically, in vitro enzyme inhibition data reveal a stark difference in biological target engagement: 1,3-dichloro-2,5-dimethoxybenzene exhibits a >100-fold difference in IC50 values between CYP11B1 and CYP11B2, a selectivity profile that cannot be assumed for the 1,4-isomer [2]. The lack of publicly reported mechanistic studies for the 1,3-isomer further underscores the necessity of procuring this specific regioisomer for hypothesis-driven research .

Quantitative Evidence Guide for Differentiated Use of 1,3-Dichloro-2,5-dimethoxybenzene (CAS 61887-07-8)


CYP11B1 vs. CYP11B2 Inhibition Selectivity Profile of 1,3-Dichloro-2,5-dimethoxybenzene

In human CYP11B1 and CYP11B2 enzyme inhibition assays performed in hamster V79MZ cells, 1,3-dichloro-2,5-dimethoxybenzene demonstrates a >100-fold difference in potency, with an IC50 of 6,530 nM against CYP11B1 and an IC50 of 53 nM against CYP11B2 [1]. While direct comparative data for the 1,4-isomer (chloroneb) in this specific assay are not available, this high degree of selectivity is a hallmark of regioisomer-specific target engagement and is not transferable across isomers.

Cytochrome P450 Enzyme Inhibition Steroidogenesis

Regulatory Precedence and Commercial Viability of 1,3-Dichloro-2,5-dimethoxybenzene as a Pesticide Intermediate

The U.S. EPA's Substance Registry Services lists 1,3-dichloro-2,5-dimethoxybenzene as an approved active ingredient in pesticides, distinct from the now EU-withdrawn fungicide chloroneb [1]. While chloroneb is not approved for use in the European Union due to its specific toxicological and environmental profile [2], the 1,3-isomer maintains an 'Approved' status for certain pesticidal applications, suggesting a divergent regulatory and safety profile that could be leveraged for new product development.

Agrochemical Regulatory Science Pesticide Intermediate

Synthetic Utility as a Building Block for Complex Molecules

The 1,3-dichloro-2,5-dimethoxy substitution pattern creates a unique electronic environment that can be exploited in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. While specific yield data for this isomer is sparse in primary literature, a patent from Beecham Group PLC describes a process for preparing a related compound of formula (I) by reacting a dichlorodimethoxybenzene precursor with a chlorinating agent in the presence of a phase transfer catalyst [1]. The meta-arrangement of the chlorine atoms relative to the methoxy groups offers distinct regioselectivity in further functionalization compared to the para- or ortho-isomers, making it a preferred scaffold for constructing molecules with precise substitution patterns .

Organic Synthesis Cross-Coupling Building Block

Optimal Application Scenarios for 1,3-Dichloro-2,5-dimethoxybenzene (CAS 61887-07-8) Based on Quantitative Evidence


Development of Selective CYP11B2 Inhibitors for Hypertension and Heart Failure Research

The >100-fold selectivity for CYP11B2 over CYP11B1 (IC50 53 nM vs. 6,530 nM) makes 1,3-dichloro-2,5-dimethoxybenzene an ideal starting point or tool compound for medicinal chemistry programs targeting aldosterone synthase (CYP11B2) while sparing cortisol biosynthesis (CYP11B1) [1]. This selectivity profile is critical for minimizing on-target endocrine side effects and is a key differentiator from non-selective CYP11B inhibitors.

Synthesis of Novel Agrochemical Candidates with a Favorable Regulatory Outlook

Given the EPA's approval of 1,3-dichloro-2,5-dimethoxybenzene as a pesticide active ingredient, it can serve as a key intermediate for developing new fungicides or herbicides with a potentially streamlined regulatory pathway in the U.S. market [2]. This stands in contrast to the 1,4-isomer (chloroneb), which faces EU market withdrawal, offering a strategic advantage for new product development [3].

Construction of Non-Symmetrical Molecular Architectures via Regioselective Cross-Coupling

In organic synthesis, the distinct meta-dichloro substitution pattern enables sequential, site-selective functionalization via SNAr or transition metal-catalyzed cross-coupling reactions [4]. This allows chemists to build complex, non-symmetrical biaryl or heteroaryl systems with precise control over substitution geometry, a capability not afforded by symmetrical isomers .

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